molecular formula C9H8ClN3 B1425499 2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine CAS No. 1053657-25-2

2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine

Cat. No.: B1425499
CAS No.: 1053657-25-2
M. Wt: 193.63 g/mol
InChI Key: QQDYNVVUOHGDLS-UHFFFAOYSA-N
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Description

2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and catalysis. The presence of both imidazole and pyridine rings in its structure imparts unique chemical properties, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloromethylpyridine with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound is typically purified through crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted imidazole derivatives.

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

Scientific Research Applications

2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Material Science: The compound is used in the development of advanced materials such as organic semiconductors and light-emitting diodes.

    Catalysis: It acts as a ligand in coordination chemistry, facilitating various catalytic processes including cross-coupling reactions and polymerization.

Mechanism of Action

The mechanism of action of 2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine is largely dependent on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing the catalytic activity in coordination complexes. The molecular pathways involved often include binding to active sites or altering the electronic properties of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-1H-imidazol-2-YL)pyridine
  • 2-(5-Bromomethyl-1H-imidazol-2-YL)pyridine
  • 2-(5-Hydroxymethyl-1H-imidazol-2-YL)pyridine

Uniqueness

2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine is unique due to the presence of the chloromethyl group, which offers a versatile site for further functionalization This makes it a valuable intermediate in the synthesis of more complex molecules

Properties

IUPAC Name

2-[5-(chloromethyl)-1H-imidazol-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-5-7-6-12-9(13-7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDYNVVUOHGDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254034
Record name 2-[5-(Chloromethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053657-25-2
Record name 2-[5-(Chloromethyl)-1H-imidazol-2-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053657-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(Chloromethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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